![molecular formula C27H24N4O3S B2957847 N-(4-ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536704-58-2](/img/structure/B2957847.png)
N-(4-ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
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Description
N-(4-ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H24N4O3S and its molecular weight is 484.57. The purity is usually 95%.
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Biological Activity
N-(4-ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and the mechanisms through which it may exert its effects.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MV4-11 (Leukemia) | 0.3 | Inhibition of MEK1/2 kinases |
MOLM13 (Leukemia) | 1.2 | Down-regulation of phospho-ERK1/2 |
These findings suggest that the compound may interfere with key signaling pathways involved in cancer cell growth and survival.
Antimicrobial Activity
In addition to its anticancer effects, preliminary studies have indicated potential antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth at specific concentrations.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways.
- Cell Cycle Arrest : Evidence suggests that it can induce G0/G1 phase arrest in cancer cells, preventing their proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that it may increase oxidative stress within cells, contributing to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Leukemia Cells : A study demonstrated that treatment with varying concentrations of the compound resulted in significant growth inhibition in leukemia cell lines MV4-11 and MOLM13. The mechanism was linked to down-regulation of key signaling proteins involved in cell proliferation.
- Antimicrobial Testing : Another study evaluated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing promising results with minimum inhibitory concentrations (MICs) below 10 µg/mL.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-3-34-20-14-10-18(11-15-20)28-23(32)16-35-27-30-24-21-6-4-5-7-22(21)29-25(24)26(33)31(27)19-12-8-17(2)9-13-19/h4-15,29H,3,16H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWMCYOZJWRDKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)NC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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